1-[4-Amino-3-(trifluoromethoxy)phenyl]ethanone
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Overview
Description
1-[4-Amino-3-(trifluoromethoxy)phenyl]ethanone is a chemical compound with the molecular formula C9H8F3NO2 It is characterized by the presence of an amino group, a trifluoromethoxy group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Amino-3-(trifluoromethoxy)phenyl]ethanone typically involves the introduction of the trifluoromethoxy group onto the phenyl ring, followed by the addition of the ethanone moiety. One common method involves the reaction of 4-amino-3-(trifluoromethoxy)benzaldehyde with an appropriate reagent to form the ethanone derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-Amino-3-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
1-[4-Amino-3-(trifluoromethoxy)phenyl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-Amino-3-(trifluoromethoxy)phenyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-amino-3-[4-(trifluoromethoxy)phenyl]urea: Similar in structure but contains a urea moiety instead of an ethanone group.
4-(trifluoromethoxy)aniline: Lacks the ethanone group but shares the trifluoromethoxy and amino functionalities.
Uniqueness
1-[4-Amino-3-(trifluoromethoxy)phenyl]ethanone is unique due to the combination of the trifluoromethoxy group and the ethanone moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-[4-amino-3-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)6-2-3-7(13)8(4-6)15-9(10,11)12/h2-4H,13H2,1H3 |
InChI Key |
LFLFOZSBJBJOHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F |
Origin of Product |
United States |
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